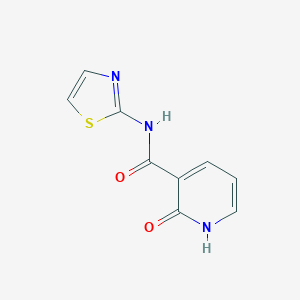
2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide, also known as THN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. THN is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Antileukemic Activity
2-Hydroxy-N-(1,3-thiazol-2-yl)nicotinamide and its analogs have been explored for their impact on antileukemic activity. Specifically, studies have examined how these compounds influence the effectiveness of other antileukemic agents, like 2-amino-1,3,4-thiadiazole, against transplanted mouse leukemia, showcasing their potential role in cancer treatment (Oettgen et al., 1960).
Structural and Biochemical Characterization
Research has been conducted to understand the structure and biochemical properties of 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide. These studies involve X-ray crystallography, NMR techniques, and computational analysis, helping to delineate its biological activity and potential applications (Burnett et al., 2015).
Antiproliferative and Apoptosis-Inducing Agents
New derivatives of 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide have been synthesized and tested for their antiproliferative properties against various human cancer cell lines. These compounds have shown promising results in inducing apoptosis in cancer cells (Zhang et al., 2018).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds derived from 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide. These derivatives have been found effective against a range of bacterial and fungal pathogens, suggesting their use in antimicrobial therapies (Venkatasubramanian et al., 2019).
Corrosion Inhibition
Research has also explored the use of nicotinamide derivatives, including 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide, in corrosion inhibition. These compounds have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their industrial applications (Chakravarthy et al., 2014).
Propiedades
Fórmula molecular |
C9H7N3O2S |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
2-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-7-6(2-1-3-10-7)8(14)12-9-11-4-5-15-9/h1-5H,(H,10,13)(H,11,12,14) |
Clave InChI |
UBNOMSNBXDRBFA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2 |
Solubilidad |
33.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
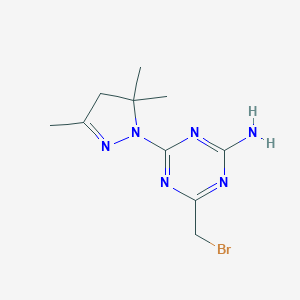
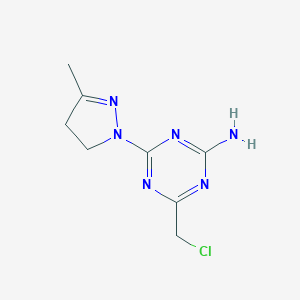
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
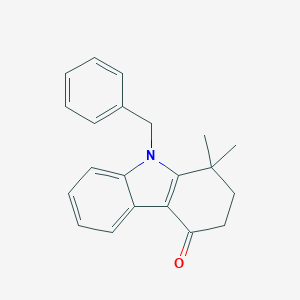
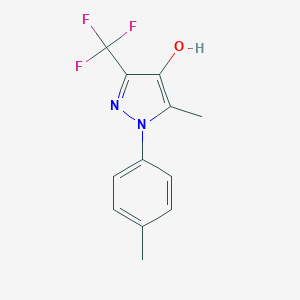
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
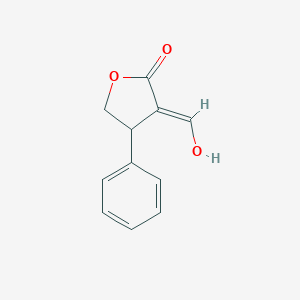
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)